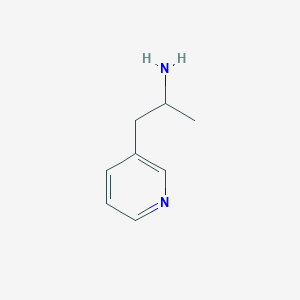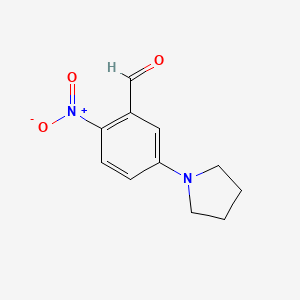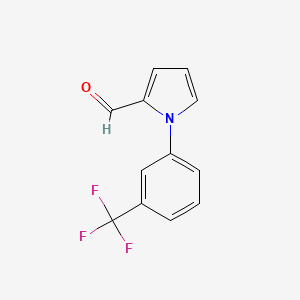
3-ピリジルプロパン-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-3-yl)propan-2-amine is an organic compound that belongs to the class of amines It consists of a pyridine ring attached to a propan-2-amine group
科学的研究の応用
1-(Pyridin-3-yl)propan-2-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
作用機序
Target of Action
The primary targets of 1-(Pyridin-3-yl)propan-2-amine are yet to be identified. This compound is a derivative of pyridine, which is known to interact with various biological targets, including receptors, enzymes, and ion channels . .
Mode of Action
It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
The biochemical pathways affected by 1-(Pyridin-3-yl)propan-2-amine are not well-defined. Given the compound’s structural similarity to pyridine, it may potentially influence pathways where pyridine and its derivatives are involved. This is speculative and requires further investigation .
Pharmacokinetics
The compound has a molecular weight of 136.19400, a density of 1.001g/cm3, and a boiling point of 237.4ºC at 760 mmHg . These properties may influence its bioavailability, but specific studies are needed to confirm this.
Result of Action
As a derivative of pyridine, it may potentially have similar effects as other pyridine compounds, which can range from modulating receptor activity to influencing cellular signaling pathways . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For 1-(Pyridin-3-yl)propan-2-amine, specific studies are needed to understand how these factors influence its action .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with nitromethane to form 3-(pyridin-3-yl)nitropropane, which is then reduced to 1-(pyridin-3-yl)propan-2-amine using a reducing agent such as lithium aluminum hydride .
Industrial Production Methods: Industrial production of 1-(Pyridin-3-yl)propan-2-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions: 1-(Pyridin-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various amine derivatives[3][3].
類似化合物との比較
3-(Pyridin-2-yl)propan-1-amine: Similar structure but with the amine group at a different position.
3-(Pyridin-4-yl)propan-2-amine: Another isomer with the pyridine ring attached at the 4-position.
Uniqueness: 1-(Pyridin-3-yl)propan-2-amine is unique due to its specific structural arrangement, which can result in distinct chemical and biological properties compared to its isomers. This uniqueness makes it valuable for targeted applications in research and industry .
特性
IUPAC Name |
1-pyridin-3-ylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(9)5-8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEWSNLDTZQXLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405712 |
Source


|
| Record name | 1-(pyridin-3-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71271-61-9 |
Source


|
| Record name | 1-(pyridin-3-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(2-{[(2-fluorophenyl)methoxy]imino}ethyl)-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B1309294.png)
![3-[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B1309295.png)



![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)
![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)


